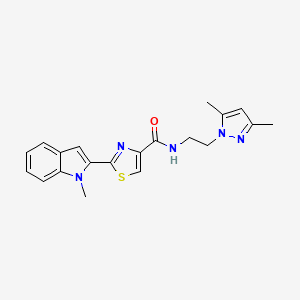

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that yield products with potential biological activities. In the case of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide, although not directly synthesized in the provided papers, we can infer from similar compounds that its synthesis would likely involve the formation of a pyrazole derivative followed by subsequent reactions to introduce the thiazole and indole moieties. For instance, the synthesis of a related compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, as characterized by spectroscopic techniques including 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . Similarly, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using solution-phase chemistry, starting with the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical properties and biological activities. Spectroscopic techniques such as NMR and FT-IR are commonly used to determine the structure of synthesized compounds. For example, the structure of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was elucidated using these methods . The compound of interest would likely exhibit a complex NMR spectrum due to the presence of multiple aromatic rings and heteroatoms, which would require careful analysis to interpret.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not detail specific reactions for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide, but we can anticipate that the amide group would be relatively inert under mild conditions, while the thiazole and pyrazole rings could participate in nucleophilic substitution reactions. The synthesis of related compounds involved reactions such as the Curtius rearrangement, which could also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not provide specific data on the physical properties of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide, we can infer that it would be a solid at room temperature based on its structural similarity to other aromatic amides. Its solubility in organic solvents and water would depend on the presence of polar functional groups and the overall molecular polarity. The compound's stability could be assessed through stress testing under various conditions, such as exposure to light, heat, and different pH levels.

Biological Activity Analysis

The biological activity of organic compounds is a key area of interest in medicinal chemistry. The antibacterial, antifungal, and anticancer activities of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide were evaluated, showing activity against various bacterial and fungal strains, as well as against MDA-MB-231 breast cancer cells . Similarly, certain compounds in the library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides were found to be toxic to C. elegans . These findings suggest that the compound of interest could also possess significant biological activities, which would warrant further investigation through in vitro and in vivo studies.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrazole, similar in structure to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide, have been synthesized and exhibited antimicrobial activity. Compounds with substituted thiazole and pyrazole frameworks were found to be effective against various microbial strains, showcasing their potential in combating infections and contributing to antibiotic research (Basavarajaiah & Mruthyunjayaswamy, 2008; Hassan, 2013; Mruthyunjayaswamy & Basavarajaiah, 2009).

Potential in Cancer Research and Imaging

Studies have synthesized and explored the potential of similar compounds in the realm of cancer research and imaging. One particular study synthesized a compound for Positron Emission Tomography (PET) imaging of IRAK4 enzyme in neuroinflammation, indicating the applicability of such compounds in medical imaging and potentially in cancer research (Wang et al., 2018).

Applications in Chemical Synthesis

These compounds also hold significance in chemical synthesis. Research demonstrates their utility in creating various chemically significant structures, indicating a role in advancing synthetic chemistry techniques and contributing to the creation of novel compounds with potential applications across various fields (Kariuki et al., 2022; Ledenyova et al., 2018).

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5OS/c1-13-10-14(2)25(23-13)9-8-21-19(26)16-12-27-20(22-16)18-11-15-6-4-5-7-17(15)24(18)3/h4-7,10-12H,8-9H2,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFBOSUDKCIEOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(benzofuran-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2542139.png)

![Tert-butyl n-(1-{[(2s,4r)-4-methoxypyrrolidin-2-yl]methyl}-1h-pyrazol-3-yl)carbamate hydrochloride](/img/structure/B2542143.png)

![7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid](/img/structure/B2542144.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-benzoylbenzamide](/img/structure/B2542145.png)

![8-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2542151.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate](/img/structure/B2542152.png)

![N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2542157.png)